molecular formula C19H25N7O15P2 B1199477 Uridine diphosphate adenosine CAS No. 65331-79-5

Uridine diphosphate adenosine

Cat. No.: B1199477
CAS No.: 65331-79-5
M. Wt: 653.4 g/mol
InChI Key: UNMXQKGRVXOYHR-CHHIQMQISA-N
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Description

Uridine diphosphate (UDP) is a pyrimidine nucleotide composed of uridine (a uracil base linked to ribose) and two phosphate groups. It serves as a critical intermediate in carbohydrate metabolism, glycosylation reactions, and cellular signaling. UDP is a precursor for molecules like UDP-glucose, which participates in glycogen synthesis, and UDP-N-acetylglucosamine (UDP-GlcNAc), essential for protein glycosylation . Unlike adenosine-containing nucleotides, UDP is primarily associated with pyrimidine-specific pathways, though it interacts with purine nucleotides in energy transfer and signaling contexts .

Properties

CAS No.

65331-79-5

Molecular Formula

C19H25N7O15P2

Molecular Weight

653.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate

InChI

InChI=1S/C19H25N7O15P2/c20-15-10-16(22-5-21-15)26(6-23-10)18-14(31)12(29)8(40-18)4-38-43(36,41-42(33,34)35)37-3-7-11(28)13(30)17(39-7)25-2-1-9(27)24-19(25)32/h1-2,5-8,11-14,17-18,28-31H,3-4H2,(H2,20,21,22)(H,24,27,32)(H2,33,34,35)/t7?,8-,11-,12-,13-,14-,17-,18-,43?/m1/s1

InChI Key

UNMXQKGRVXOYHR-CHHIQMQISA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)OP(=O)(O)O)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H](C(O2)COP(=O)(OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)OP(=O)(O)O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)OP(=O)(O)O)O)O

Synonyms

uridine diphosphate adenosine

Origin of Product

United States

Comparison with Similar Compounds

UDP vs. Adenosine Diphosphate (ADP)

  • Structural Differences :

    • UDP : Uracil + ribose + diphosphate.
    • ADP : Adenine + ribose + diphosphate.
      The nucleobase distinction (uracil vs. adenine) dictates receptor specificity and metabolic roles.
  • Functional Differences :

    • Receptor Activation :
  • UDP activates the P2Y6 receptor, influencing inflammatory responses and immune signaling .
  • ADP activates P2Y1, P2Y12, and P2Y13 receptors, regulating platelet aggregation and cardiovascular functions .
    • Metabolic Roles :
  • UDP is a substrate for glycosyltransferases in glycoconjugate synthesis (e.g., CA19-9 in cancer) .
  • ADP is central to energy metabolism, acting as a precursor/residue in ATP synthesis .

  • Quantitative Tissue Levels: In postmortem bovine muscle, UDP and ADP levels were quantified via CE-TOFMS: Compound Concentration (nmol/g) Role in Tissue Metabolism Reference UDP 12.3 ± 1.5 Glycogen turnover, signaling ADP 45.6 ± 3.2 ATP/ADP cycling, energy transfer

UDP vs. Uridine Triphosphate (UTP)

  • Structural Difference : UDP has two phosphates; UTP has three.
  • Functional Roles: UTP is a high-energy donor in RNA synthesis and activates P2Y2/P2Y4 receptors . UDP is a glycosylation precursor and P2Y6 agonist .
  • Metabolic Interconversion : Enzymes like nucleoside diphosphate kinase (NDPK) catalyze UDP ↔ UTP conversions, linking pyrimidine metabolism to energy homeostasis .

UDP vs. Cytidine Diphosphate (CDP) and Guanosine Diphosphate (GDP)

  • Base Specificity: CDP (cytidine) and GDP (guanosine) are purine/pyrimidine analogs with distinct roles.
  • Functional Contrasts :
    • CDP is a precursor for phospholipid synthesis (e.g., CDP-choline) .
    • GDP participates in G-protein signaling and GTP synthesis .
    • UDP specializes in carbohydrate metabolism and glycosylation .

Enzymatic and Signaling Pathways Involving UDP

Glycosylation Pathways

UDP-sugars (e.g., UDP-GlcNAc) are indispensable for post-translational protein modifications. In pancreatic cancer, glutamine-driven hexosamine biosynthesis elevates UDP-GlcNAc, promoting CA19-9 expression and metastasis .

Signaling via Purinergic Receptors

  • P2Y6 Receptor : UDP binding triggers pro-inflammatory cytokine release, implicated in diseases like atherosclerosis .
  • Counteraction with ADP/ATP Pathways : Extracellular UDP and ATP are metabolized by ecto-enzymes (e.g., NTPDase2, CD73), balancing pro- and anti-inflammatory signals .

Research Findings and Clinical Implications

  • Cancer Metabolism : UDP-GlcNAc overexpression in pancreatic cancer correlates with tumor aggressiveness, highlighting UDP as a therapeutic target .
  • Neuroinflammation : UDP-P2Y6 axis activation exacerbates neuropathic pain, while ADP-P2Y12 inhibitors (e.g., clopidogrel) are anti-thrombotic .
  • Quantitative Metabolomics : CE-TOFMS studies reveal UDP/ADP ratio shifts in aged muscle, suggesting metabolic remodeling during postmortem aging .

Data Table: Key Comparative Features of UDP and Analogous Nucleotides

Compound Nucleobase Receptor Targets Key Metabolic Roles Tissue Concentration (nmol/g)
UDP Uracil P2Y6 Glycosylation, glycogen synthesis 12.3 ± 1.5
ADP Adenine P2Y1, P2Y12, P2Y13 ATP synthesis, platelet aggregation 45.6 ± 3.2
UTP Uracil P2Y2, P2Y4 RNA synthesis, calcium signaling 18.9 ± 2.1
CDP Cytosine N/A Phospholipid biosynthesis 8.7 ± 0.9

Q & A

Basic Research Questions

Q. How can researchers quantify UDP levels in cellular extracts, and what methodological considerations are critical for accuracy?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C-labeled UDP) to correct for matrix effects and ion suppression. Protocols should include metabolite extraction in cold methanol to preserve labile nucleotides and prevent enzymatic degradation .
  • Data Validation : Normalize results to protein content or cell count, and validate against enzymatic assays (e.g., UDP-glucose dehydrogenase-coupled reactions) to cross-check LC-MS/MS findings .

Q. What metabolic pathways involve UDP as a precursor, and how can their flux be experimentally tracked?

  • Key Pathways : UDP participates in glycogen synthesis (UDP-glucose), glycosylation (UDP-N-acetylglucosamine), and nucleotide sugar interconversions. Isotope-labeling (e.g., ¹⁵N- or ¹³C-glucose) combined with mass spectrometry traces UDP’s incorporation into downstream metabolites like UDP-hexoses .
  • Experimental Design : Use pulse-chase experiments with labeled precursors and inhibitors (e.g., 6-AN, a UDP-glucose dehydrogenase inhibitor) to dissect pathway contributions .

Q. How does ribonucleotide reductase (RNR) activity depend on UDP and other nucleotides?

  • Regulatory Mechanism : RNR reduces UDP to dUDP in the presence of ATP or dATP at allosteric sites. Competitive binding assays with ATP analogs (e.g., dATPγS) and UDP titration can reveal kinetic parameters .
  • Assay Setup : Monitor dUDP production via HPLC or enzymatic coupling (e.g., UDP-dependent pyrophosphorylase) under varying ATP/dATP concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in UDP’s role in P2Y receptor signaling across different cell types?

  • Context Dependency : P2Y receptor subtypes (e.g., P2Y6 vs. P2Y14) exhibit differential UDP sensitivity. Use siRNA knockdown or CRISPR-Cas9 to isolate receptor-specific effects. For example, in immune cells, P2Y14 requires UDP-glucose, not free UDP, for activation .
  • Data Reconciliation : Perform comparative studies with isogenic cell lines expressing single P2Y subtypes. Measure calcium flux (Fura-2 AM) or dynamic mass redistribution (DMR) to quantify receptor activation .

Q. What experimental strategies can elucidate UDP’s crosstalk with purinergic signaling in metabolic stress?

  • Integrated Approach : Combine extracellular UDP/ATP depletion (apyrase treatment) with intracellular UDP modulation (UDP-sugar analogs). Monitor metabolic outputs like ATP/ADP ratios (luciferase assays) and mitochondrial respiration (Seahorse analysis) .
  • Contradiction Management : Account for ectonucleotidases (e.g., CD39) that hydrolyze UDP/ATP. Use inhibitors (e.g., ARL67156) to stabilize extracellular nucleotide pools .

Q. How do environmental factors (e.g., hypoxia) alter UDP-dependent glycosylation in cancer models?

  • Hypoxia Mimicry : Expose cells to CoCl₂ or use hypoxia chambers. Quantify UDP-sugars (e.g., UDP-GlcNAc) via LC-MS and correlate with O-GlcNAcylation levels (Western blot with CTD110.6 antibody) .
  • Functional Validation : Knockdown GFAT1 (glutamine:fructose-6-phosphate amidotransferase) to disrupt UDP-GlcNAc synthesis and assess glycosylation-dependent phenotypes (e.g., invasiveness) .

Methodological Best Practices

  • Avoiding Artifacts : Pre-analytical steps (e.g., rapid quenching in liquid nitrogen) are critical for UDP stability. Validate extraction protocols with spike-recovery experiments using synthetic UDP .
  • Advanced Tools : Employ genetically encoded UDP sensors (e.g., FRET-based) for real-time tracking in live cells, though current probes require optimization for specificity .

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